

Synthesizing FAPI-2 for Clinical Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	FAPI-2	
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These application notes provide a comprehensive guide to the synthesis of Fibroblast Activation Protein Inhibitor (FAPI)-2, a promising quinoline-based radiopharmaceutical for clinical research in oncology and other diseases characterized by fibroblast activation. This document outlines the chemical synthesis of the **FAPI-2** precursor, its subsequent radiolabeling with Gallium-68 (⁶⁸Ga), and the necessary quality control procedures.

Overview of FAPI-2

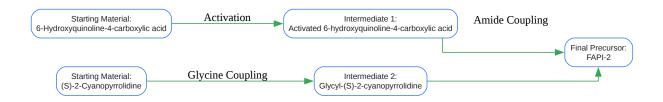
Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of tumors.[1][2] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. **FAPI-2** is a potent and selective inhibitor of FAP that can be labeled with positron-emitting radionuclides like ⁶⁸Ga for Positron Emission Tomography (PET) imaging.[3][4] ⁶⁸Ga-**FAPI-2** PET imaging has shown rapid and high tumor uptake with low background signals in various cancers, offering advantages over traditional imaging agents like [¹⁸F]FDG.[3]

Chemical Synthesis of FAPI-2 Precursor

The synthesis of the **FAPI-2** precursor, N-[2-[(2S)-2-cyano-1-pyrrolidinyl]-2-oxoethyl]-6-hydroxy-4-quinolinecarboxamide, is a multi-step organic synthesis process. A plausible synthetic route, based on established methods for similar quinoline-based FAP inhibitors, is described below.



Logical Flow of FAPI-2 Precursor Synthesis



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Caption: Logical workflow for the synthesis of the **FAPI-2** precursor.

Experimental Protocol: Synthesis of FAPI-2 Precursor

Step 1: Synthesis of Glycyl-(S)-2-cyanopyrrolidine (Intermediate 2)

- To a solution of (S)-2-cyanopyrrolidine in a suitable organic solvent (e.g., dichloromethane), add a protected glycine derivative (e.g., Boc-glycine) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Filter the reaction mixture to remove any precipitated urea byproduct.
- Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Remove the protecting group (e.g., Boc) using standard deprotection conditions (e.g., trifluoroacetic acid in dichloromethane).
- Purify the resulting glycyl-(S)-2-cyanopyrrolidine by column chromatography.



Step 2: Activation of 6-Hydroxyquinoline-4-carboxylic acid (Intermediate 1)

- Dissolve 6-hydroxyquinoline-4-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
- Add a coupling agent like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
- Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 3: Coupling and Final FAPI-2 Precursor Synthesis

- To the solution of the activated 6-hydroxyquinoline-4-carboxylic acid (Intermediate 1), add a solution of glycyl-(S)-2-cyanopyrrolidine (Intermediate 2) in DMF.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure
 FAPI-2 precursor.
- Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Radiolabeling of FAPI-2 with Gallium-68

The **FAPI-2** precursor is radiolabeled with ⁶⁸Ga, which is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator. The process involves the chelation of ⁶⁸Ga³⁺ by the DOTA moiety implicitly part of the broader FAPI inhibitor design for radiometal labeling, though the specific **FAPI-2** structure provided does not explicitly show a chelator. For practical application as a PET tracer, a



chelator like DOTA would be conjugated to the **FAPI-2** pharmacophore. The following protocol assumes a DOTA-conjugated **FAPI-2** precursor.

Radiolabeling Workflow



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Caption: Experimental workflow for the radiolabeling of DOTA-FAPI-2 with ⁶⁸Ga.

Experimental Protocol: ⁶⁸Ga-Labeling of DOTA-FAPI-2

- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
- Precursor Preparation: In a reaction vial, dissolve 10-50 μg of the DOTA-**FAPI-2** precursor in a suitable buffer, such as sodium acetate or HEPES, to maintain a pH between 3.5 and 4.5.
- Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor. Heat the reaction mixture at 90-95°C for 5-10 minutes.
- Purification: After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge.
 - Condition the cartridge with ethanol followed by water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with water to remove unreacted ⁶⁸Ga.
 - Elute the [68Ga]Ga-FAPI-2 with a small volume of ethanol (e.g., 0.5 mL).
 - Dilute the final product with sterile saline for injection.



· Quality Control:

- Radiochemical Purity: Determine the radiochemical purity using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).
 The radiochemical purity should typically be >95%.
- pH: Measure the pH of the final product solution, which should be within a physiologically acceptable range (typically 4.5-7.5).
- Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and pass endotoxin testing according to pharmacopeial standards.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of FAPI derivatives. Data for **FAPI-2** are extrapolated from closely related analogues like FAPI-46 and DOTA-2P(FAPI)₂.

Table 1: Synthesis and Characterization of FAPI Precursors

Parameter	FAPI Analogue	Value	Reference
Chemical Purity	Ac-FFAPi	98%	
Yield	Ac-FFAPi	60%	_
Molecular Formula	FAPI-2	C40H56N10O10	MedchemExpress
CAS Number	FAPI-2	2370952-98-8	MedchemExpress

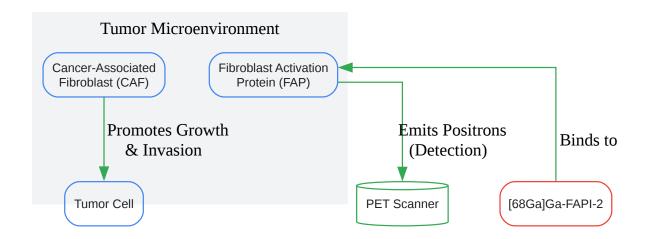
Table 2: Radiolabeling and Quality Control of ⁶⁸Ga-FAPI Derivatives



Parameter	FAPI Derivative	Value	Reference
Precursor Amount	FAPI-46	50 μg	
Reaction Temperature	FAPI-46	90 °C	
Reaction Time	FAPI-46	4 min	•
Radiochemical Yield (decay-corrected)	[⁶⁸ Ga]Ga-FAPI-46	72.6 ± 4.9%	·
Radiochemical Purity	[⁶⁸ Ga]Ga-FAPI-46	97.6 ± 0.3%	<u>.</u>
Specific Activity	⁶⁸ Ga-DOTA-2P(FAPI) ₂	37 GBq/μmol	-

Signaling Pathway and Mechanism of Action

FAPI-2 targets FAP expressed on cancer-associated fibroblasts, which are key components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis.



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Caption: Mechanism of action of [68Ga]Ga-FAPI-2 in the tumor microenvironment.

Conclusion

This document provides a detailed overview and protocols for the synthesis of **FAPI-2** for clinical research. The synthesis of the **FAPI-2** precursor is achievable through standard organic



chemistry techniques, and its subsequent radiolabeling with ⁶⁸Ga is a robust and high-yielding process. Adherence to the described quality control procedures is essential to ensure the safety and efficacy of the radiopharmaceutical for in-human studies. The promising preclinical and early clinical data for FAPI-targeted imaging agents highlight their potential to significantly impact the diagnosis and management of cancer and other fibro-proliferative diseases.

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